molecular formula C12H15ClN2O3 B13551782 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride

2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride

Cat. No.: B13551782
M. Wt: 270.71 g/mol
InChI Key: RXAYNIWFQJXOEI-HNCPQSOCSA-N
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Description

2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified hydrogenation states.

    Substitution: Substituted derivatives with different nucleophilic groups.

Mechanism of Action

The mechanism of action of 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid hydrochloride is unique due to its specific combination of the tetrahydroisoquinoline core and formamidoacetic acid moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

2-[[(3R)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]acetic acid;hydrochloride

InChI

InChI=1S/C12H14N2O3.ClH/c15-11(16)7-14-12(17)10-5-8-3-1-2-4-9(8)6-13-10;/h1-4,10,13H,5-7H2,(H,14,17)(H,15,16);1H/t10-;/m1./s1

InChI Key

RXAYNIWFQJXOEI-HNCPQSOCSA-N

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)C(=O)NCC(=O)O.Cl

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)NCC(=O)O.Cl

Origin of Product

United States

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